molecular formula C16H20OSi B1340127 {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol CAS No. 853955-71-2

{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol

Cat. No.: B1340127
CAS No.: 853955-71-2
M. Wt: 256.41 g/mol
InChI Key: VNMCFSBIGQPPOE-UHFFFAOYSA-N
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Description

{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol is a versatile organosilicon compound with the molecular formula C16H20OSi and a molecular weight of 256.41 g/mol. This compound is known for its unique structural features, which include a phenyl group substituted with a dimethyl(2-methylphenyl)silyl group and a methanol moiety. It is widely used in various fields of research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol typically involves the reaction of 2-methylphenylsilane with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The general synthetic route can be summarized as follows:

    Preparation of 2-methylphenylsilane: This is achieved by the reaction of 2-methylphenylchlorosilane with a reducing agent such as lithium aluminum hydride (LiAlH4).

    Grignard Reaction: The 2-methylphenylsilane is then reacted with phenylmagnesium bromide in an anhydrous ether solvent to form the intermediate.

    Hydrolysis: The intermediate is hydrolyzed using water or dilute acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The silyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or alkyl halides (R-X) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted silyl derivatives.

Scientific Research Applications

{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the study of silicon-based biochemistry and its interactions with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the silyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    {2-[Dimethyl(phenyl)silyl]phenyl}methanol: Similar structure but lacks the 2-methyl group on the phenyl ring.

    {2-[Dimethyl(2-chlorophenyl)silyl]phenyl}methanol: Similar structure but has a chlorine substituent instead of a methyl group.

Uniqueness

{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol is unique due to the presence of the 2-methyl group, which can influence its steric and electronic properties. This can result in different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[2-[dimethyl-(2-methylphenyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20OSi/c1-13-8-4-6-10-15(13)18(2,3)16-11-7-5-9-14(16)12-17/h4-11,17H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMCFSBIGQPPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[Si](C)(C)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475299
Record name [2-(Dimethyl-o-tolyl-silanyl)-phenyl]-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853955-71-2
Record name [2-(Dimethyl-o-tolyl-silanyl)-phenyl]-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[dimethyl(2-methylphenyl)silyl]phenyl}methanol
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